molecular formula C26H24ClN3O3S B11219857 N-(4-chlorophenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11219857
M. Wt: 494.0 g/mol
InChI Key: NPCHGRGSTFXZLX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with methanol to form the corresponding ester. This ester is then subjected to hydrazination, followed by salt formation and cyclization to yield the intermediate thiadiazole compound . Further reactions, including acylation and cyclization, lead to the formation of the final benzoxadiazocine structure.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-chlorophenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its specific combination of functional groups and the benzoxadiazocine ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methoxy-9-methyl-10-(4-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C26H24ClN3O3S/c1-15-7-13-18(14-8-15)30-25(34)29-22-19-5-4-6-20(32-3)23(19)33-26(30,2)21(22)24(31)28-17-11-9-16(27)10-12-17/h4-14,21-22H,1-3H3,(H,28,31)(H,29,34)

InChI Key

NPCHGRGSTFXZLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=CC=C4OC)C)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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